molecular formula C18H27N3O B280180 N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide

Número de catálogo: B280180
Peso molecular: 301.4 g/mol
Clave InChI: NEPBIMHAMQOWBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide, also known as TPA023, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. TPA023 is a positive allosteric modulator of GABA-A receptors, which are important targets for drugs that treat anxiety, depression, and other neurological disorders.

Mecanismo De Acción

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which are ion channels that are important for inhibitory neurotransmission in the brain. By binding to a specific site on the receptor, this compound enhances the effects of GABA, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound increases the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This can result in anxiolytic and anticonvulsant effects, as well as improvements in cognitive function. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide is that it has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. However, one limitation is that its effects may differ in humans, and further research is needed to determine its safety and efficacy in humans.

Direcciones Futuras

There are several potential future directions for research on N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide. One area of interest is its potential as a treatment for anxiety disorders and epilepsy. Additional studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other drugs. Another area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Further research is needed to determine its effects on cognitive function in humans, as well as its potential for use in combination with other drugs. Finally, additional studies are needed to further characterize the biochemical and physiological effects of this compound, which may provide insight into its mechanism of action and potential therapeutic applications.

Métodos De Síntesis

The synthesis of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 1,3,5-trimethyl-1H-pyrazole in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then treated with N-methylmorpholine to form this compound.

Aplicaciones Científicas De Investigación

N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide has been studied extensively for its potential therapeutic applications. Studies have shown that this compound has anxiolytic and anticonvulsant effects in animal models, making it a promising candidate for the treatment of anxiety disorders and epilepsy. This compound has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders such as Alzheimer's disease.

Propiedades

Fórmula molecular

C18H27N3O

Peso molecular

301.4 g/mol

Nombre IUPAC

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]adamantane-1-carboxamide

InChI

InChI=1S/C18H27N3O/c1-11-16(12(2)21(3)20-11)10-19-17(22)18-7-13-4-14(8-18)6-15(5-13)9-18/h13-15H,4-10H2,1-3H3,(H,19,22)

Clave InChI

NEPBIMHAMQOWBB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C)CNC(=O)C23CC4CC(C2)CC(C4)C3

SMILES canónico

CC1=C(C(=NN1C)C)CNC(=O)C23CC4CC(C2)CC(C4)C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.